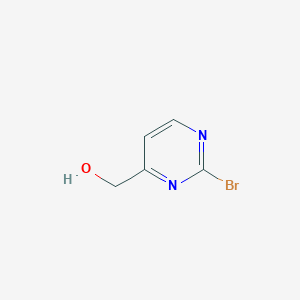

(2-Bromopyrimidin-4-yl)methanol

CAS No.:

Cat. No.: VC15824885

Molecular Formula: C5H5BrN2O

Molecular Weight: 189.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrN2O |

|---|---|

| Molecular Weight | 189.01 g/mol |

| IUPAC Name | (2-bromopyrimidin-4-yl)methanol |

| Standard InChI | InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 |

| Standard InChI Key | KTXBMAOORFSWLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1CO)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Descriptors

(2-Bromopyrimidin-4-yl)methanol is defined by the following identifiers:

The compound’s IUPAC name, 2-bromo-4-(hydroxymethyl)pyrimidine, reflects its substitution pattern: a bromine atom at position 2 and a hydroxymethyl group (-CHOH) at position 4 of the pyrimidine ring .

Structural Analysis

The pyrimidine core is aromatic, with conjugated double bonds contributing to stability. The bromine atom, a strong electron-withdrawing group, polarizes the ring, making position 4 susceptible to nucleophilic attack or metal-catalyzed cross-coupling . The hydroxymethyl group introduces a site for further functionalization, such as oxidation to a carboxylic acid or esterification .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 189.01 g/mol | |

| Density | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely polar aprotic solvents | Inferred |

Synthesis and Manufacturing

Reported Synthetic Routes

A prominent synthesis involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example, in US Patent 10,676,485B2, (2-bromopyrimidin-4-yl)methanol was reacted with a macrocyclic precursor in 1,4-dioxane using aqueous sodium carbonate as a base .

Representative Procedure:

-

Combine (2-bromopyrimidin-4-yl)methanol (94 mg) with Example 2A (138 mg) in 1,4-dioxane (2 mL).

-

Add aqueous sodium carbonate (2 M, 0.65 mL).

-

Heat under reflux or microwave irradiation to facilitate coupling .

This method highlights the compound’s role in constructing complex macrocycles, likely via Suzuki-Miyaura coupling given the bromine’s compatibility with palladium catalysts .

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at position 2 is highly reactive in SNAr reactions due to the electron-deficient pyrimidine ring. For instance, reaction with amines or thiols yields 2-substituted pyrimidine derivatives:

Such reactions are critical for introducing pharmacophores in drug discovery .

Oxidation and Esterification

The hydroxymethyl group can be oxidized to a carboxylic acid using Jones reagent or converted to esters via reaction with acyl chlorides:

These derivatives expand the compound’s utility in prodrug design or polymer chemistry .

Applications in Pharmaceutical Chemistry

Role in MCL-1 Inhibitor Development

In US10676485B2, (2-bromopyrimidin-4-yl)methanol is a key intermediate in synthesizing macrocyclic MCL-1 inhibitors, which promote apoptosis in cancer cells by disrupting MCL-1/BIM interactions . The compound’s bromine enables late-stage diversification, allowing attachment of aromatic or heteroaromatic groups to enhance binding affinity .

Recent Advancements and Future Directions

Patent Activity

Since 2018, the compound’s use in macrocyclic drug candidates has dominated patent literature . Recent filings suggest interest in coupling it with bicyclic amines or spirocyclic systems to improve metabolic stability .

Computational Modeling

Density functional theory (DFT) studies predict favorable binding modes when the hydroxymethyl group engages in hydrogen bonding with target proteins, guiding rational drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume